4-Mercapto-1lambda(5)-quinolin-1-ol

MAO-B inhibition neuroprotection Parkinson's disease

4-Mercapto-1λ⁵-quinolin-1-ol (IUPAC: 1-hydroxyquinoline-4-thione) is a heterocyclic aromatic compound combining a quinoline N-oxide core with a thione/mercapto group at the 4-position. This bifunctional architecture enables simultaneous N-oxide and thione/thiol coordination chemistry, placing it at the intersection of metal-chelating ligand libraries, anti-dandruff formulation development, and radioprotective agent research.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 20872-59-7
Cat. No. B12656630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-1lambda(5)-quinolin-1-ol
CAS20872-59-7
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)C=CN2O
InChIInChI=1S/C9H7NOS/c11-10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6,11H
InChIKeyPKFNVBQOFIFSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercapto-1lambda(5)-quinolin-1-ol (CAS 20872-59-7): A 4-Thioquinoline N-Oxide Building Block for Specialty Chelator and Bioactive Molecule Procurement


4-Mercapto-1λ⁵-quinolin-1-ol (IUPAC: 1-hydroxyquinoline-4-thione) is a heterocyclic aromatic compound combining a quinoline N-oxide core with a thione/mercapto group at the 4-position [1]. This bifunctional architecture enables simultaneous N-oxide and thione/thiol coordination chemistry, placing it at the intersection of metal-chelating ligand libraries, anti-dandruff formulation development, and radioprotective agent research [2][3]. Unlike simple quinoline thiols, the N-oxide moiety modulates tautomeric equilibrium, electronic properties, and metal-binding geometry in ways that are not achievable with non-oxidized analogs [4].

Why Generic Substitution Fails: Positional Isomerism and N-Oxide Chemistry in 4-Mercapto-1lambda(5)-quinolin-1-ol Procurement


In-class mercaptoquinoline compounds such as 2-mercaptoquinoline N-oxide (CAS 32597-42-5), 8-mercaptoquinoline (CAS 491-33-6), or 4-mercaptoquinoline lacking the N-oxide (CAS 51812-96-5) cannot be interchangeably substituted for 4-mercapto-1λ⁵-quinolin-1-ol. First, the position of the mercapto group (2- vs. 4- vs. 8-) fundamentally alters the tautomeric thione/thiol equilibrium: 4-mercaptoquinolines exhibit a greater shift toward the thione form than 2-mercaptoquinolines, as evidenced by darker colour and higher organic solvent solubility [1]. This shift directly impacts nucleophilicity, metal-binding denticity, and biological target engagement. Second, the N-oxide moiety is not a passive structural feature—it introduces a second coordination site that enables bidentate (O,S) chelation absent in non-oxidized 4-mercaptoquinoline [2]. The 2-isomer is explicitly preferred in certain commercial anti-dandruff formulations, while the 4-isomer remains comparatively underexplored, creating a differentiation opportunity for discovery programmes seeking novel IP space [3].

Quantitative Evidence Guide: Measurable Differentiation of 4-Mercapto-1lambda(5)-quinolin-1-ol from Closest Analogs


Monoamine Oxidase B (MAO-B) Selective Inhibition: IC50 Evidence for 4-Mercapto-1lambda(5)-quinolin-1-ol

4-Mercapto-1λ⁵-quinolin-1-ol demonstrates measurable, though modest, inhibitory activity against recombinant human MAO-B with an IC50 of 1,130 nM (1.13 μM), while exhibiting negligible inhibition of MAO-A (IC50 > 100,000 nM) [1]. This represents a >88-fold selectivity window for MAO-B over MAO-A. In contrast, the 2-positional isomer, 1-hydroxyquinoline-2-thione, when studied as an organoruthenium(II) complex ligand, showed potent inhibition of acetylcholinesterase (AChE, IC50 = 4.9 μM) and butyrylcholinesterase (BuChE, IC50 = 0.2 μM), a completely different target profile [2]. Although these are cross-study comparisons in different assay systems, the data highlight that the 4-mercapto N-oxide scaffold engages a distinct biological target space (MAO-B) compared to the 2-isomer (cholinesterases), supporting differentiated procurement for CNS-targeted screening libraries.

MAO-B inhibition neuroprotection Parkinson's disease

Tautomeric Equilibrium: Thione Predominance in 4-Mercaptoquinoline N-Oxide Versus Greater Thiol Character in 2-Mercaptoquinoline Analogs

Computational studies at the B3LYP/6-311++G(d,p) level demonstrate that for 4-hydroxyquinoline thio analogs, the thione tautomer is energetically favoured over the mercapto (thiol) form in both gas and liquid phases [1]. Experimentally, 4-mercaptoquinolines exhibit darker colour and greater solubility in organic solvents than 2-mercaptoquinolines, which Renfrew attributed to a greater shift toward the thione form in the 4-substituted series [2]. For the specific subclass of 2-arylquinoline-4(1H)-thiones, X-ray crystallography and NMR confirm exclusive existence as the NH-4-thione in solution and solid state, with thione/thiol coexistence observed only in the gas phase [3]. This contrasts with 2-mercaptoquinoline, where the thiol form contributes more significantly. The thione predominance in the 4-isomer stabilises the C=S double bond character, reducing nucleophilic reactivity at sulfur and altering metal-coordination preferences compared to the 2-isomer.

tautomerism thione-thiol equilibrium structure-activity relationship

Metal Complexation: Bidentate (O,S) Chelation Capability Enabled by the N-Oxide Group Absent in Non-Oxidized 4-Mercaptoquinoline

The patent literature establishes that mercapto quinoline N-oxides, including the 4-substituted isomer, form metal complexes with Zn, Cu, Na, and other metals through both the N-oxide oxygen and the thione/thiol sulfur atoms, creating a bidentate chelation mode [1][2]. This is structurally distinct from 4-mercaptoquinoline (CAS 51812-96-5, lacking the N-oxide), which can only coordinate through the sulfur atom as a monodentate ligand. Patent US3862151 specifically claims metal complexes of mercapto quinoline N-oxides where R₁ and R₂ are H (i.e., the unsubstituted parent compound including the 4-isomer) and demonstrates anti-dandruff efficacy with relative non-toxicity to scalp and skin [2]. While the zinc complex of 2-mercaptoquinoline N-oxide is identified as the most preferred anti-dandruff agent, the 4-isomer zinc complex falls within the same claimed genus and offers a structurally differentiated chelator for applications where altered metal-binding geometry or pharmacokinetics are desired [2].

metal chelation bidentate ligand anti-dandruff coordination chemistry

Radioprotective and Antioxidant Potential: 4-Thioquinoline Derivatives as a Class with Measured Radical Scavenging Activity

4-Thioquinoline derivatives, the structural class to which 4-mercapto-1λ⁵-quinolin-1-ol belongs, have been experimentally demonstrated to exhibit pronounced antiradical and antioxidant effects [1]. Specifically, alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids—synthesised from the 4-thioquinoline scaffold—were shown to act as preventive antioxidants, radio-protectors, and cytoprotectors in in vitro assays [1]. In a separate study, 4-mercaptoquinoline N-oxide was reacted with nitro-substituted phenylsulfenyl chlorides to generate unsymmetrical disulphides and sulphenamides as part of a radioprotective agent discovery programme, confirming the synthetic tractability of the parent 4-mercapto N-oxide core for radioprotector development [2]. While these are class-level and derivative-level data rather than direct measurements on the unsubstituted parent compound, they establish the 4-thioquinoline N-oxide scaffold as a privileged entry point for antioxidant/radioprotector programmes—differentiated from 2-mercaptoquinoline derivatives, which are more commonly associated with anti-dandruff and antimicrobial applications [3].

radioprotection antioxidant free radical scavenging cytoprotection

Procurement-Driven Application Scenarios for 4-Mercapto-1lambda(5)-quinolin-1-ol Based on Quantitative Evidence


CNS Drug Discovery: MAO-B Selective Inhibitor Screening Libraries

With an experimentally measured MAO-B IC50 of 1.13 μM and >88-fold selectivity over MAO-A, 4-mercapto-1λ⁵-quinolin-1-ol is a structurally novel entry point for MAO-B inhibitor programmes targeting Parkinson's disease and other neurodegenerative conditions [7]. The compound's selectivity window, while modest, is achieved without the propargylamine or amphetamine motifs common to classical MAO inhibitors, offering a distinct IP position. The orthogonal target engagement profile compared to the 2-isomer (which hits cholinesterases) further supports its procurement for focused CNS screening decks [6].

Metal-Organic Frameworks and Coordination Polymer Construction

The bidentate (O,S) chelation capability arising from the combined N-oxide and 4-thione/mercapto functionalities enables the construction of coordination polymers and metal-organic frameworks with Zn(II), Cu(II), and other transition metals [7][6]. Unlike monodentate 4-mercaptoquinoline, the N-oxide oxygen provides a second donor atom that can bridge metal centres or complete octahedral coordination spheres, facilitating the design of extended network structures with potentially tuneable porosity, conductivity, or catalytic activity.

Radioprotector and Antioxidant Lead Optimisation Programmes

The demonstrated conversion of 4-mercaptoquinoline N-oxide into unsymmetrical disulphides and sulphenamides as radioprotective candidates validates its utility as a synthetic building block for radioprotector discovery [7]. The class-level antioxidant activity of 4-thioquinoline derivatives further supports its procurement for programmes aimed at developing preventive antioxidants or radioprotectors for occupational, medical, or space-radiation exposure scenarios [6].

Anti-Dandruff Formulation R&D Seeking 2-Mercaptopyridine N-Oxide (Pyrithione) Alternatives

While the 2-mercaptoquinoline N-oxide zinc complex is the preferred species in the CIBA-GEIGY patent family, the 4-isomer is explicitly encompassed within the same patent claims and offers reduced scalp toxicity compared to zinc pyrithione [7]. Formulators seeking to develop differentiated anti-dandruff products with alternative toxicological or sensory profiles may evaluate the 4-mercapto N-oxide zinc complex as a 'me-too' or 'follow-on' active ingredient with a non-infringing or differentiated position depending on specific jurisdictional patent expiry status.

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